![molecular formula C17H19ClN2O3S B3732528 N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3732528.png)
N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823A, is a compound with potential therapeutic applications. This compound belongs to the class of glycineB antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in various physiological processes, including learning and memory, and have been implicated in several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism of Action
N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A acts as a glycineB antagonist, which means it binds to the glycine site of the NMDA receptor and prevents the binding of glycine, an essential co-agonist of the receptor. By modulating the activity of the NMDA receptor, N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A can affect various physiological processes, including synaptic plasticity, learning, and memory. The exact mechanism of action of N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A is still being studied, but it is believed to involve the regulation of calcium influx into neurons and the activation of downstream signaling pathways.
Biochemical and Physiological Effects
N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has been shown to have several biochemical and physiological effects. It can modulate the activity of the NMDA receptor, which is involved in synaptic plasticity, learning, and memory. N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. In addition, N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. However, the exact biochemical and physiological effects of N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A are still being studied.
Advantages and Limitations for Lab Experiments
N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has several advantages for lab experiments. It is a potent and selective glycineB antagonist, which means it can be used to selectively modulate the activity of the NMDA receptor. N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has also been synthesized in both racemic and enantiopure forms, which allows for the study of its stereochemistry and its effects on biological systems. However, N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has some limitations for lab experiments. It is a relatively complex compound to synthesize, which can limit its availability for research studies. In addition, the exact mechanism of action of N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A is still being studied, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A. One direction is to further investigate its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its effects on other physiological processes, such as pain and anxiety. In addition, future research could focus on the development of new compounds based on the structure of N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A, with improved selectivity and potency for the glycineB site of the NMDA receptor. Finally, the exact mechanism of action of N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A could be further elucidated, which would provide a better understanding of its biochemical and physiological effects.
Scientific Research Applications
N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has also been investigated for its potential as a treatment for neuropathic pain, depression, and anxiety disorders. In addition, N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has been studied for its effects on learning and memory, and has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-13-7-4-5-10-16(13)19-17(21)12-20(24(2,22)23)15-9-6-8-14(18)11-15/h4-11H,3,12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNENKSCHLSGRDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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